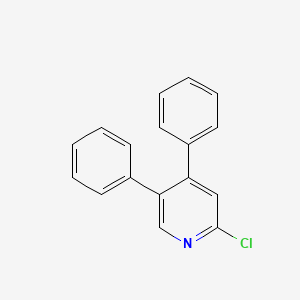

2-Chloro-4,5-diphenylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry

The pyridine ring is a ubiquitous structural motif in a multitude of biologically active compounds and functional materials. Current time information in Bangalore, IN.nih.govmdpi.com Its presence in numerous FDA-approved drugs highlights its importance in medicinal chemistry, where it can influence a molecule's pharmacokinetic and pharmacodynamic properties. Current time information in Bangalore, IN.mdpi.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity, which can enhance water solubility and bioavailability of drug candidates. mdpi.comrsc.org

Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry, forming the basis for many herbicides, insecticides, and fungicides. researchgate.netnih.gov The tunability of the pyridine core through substitution allows for the fine-tuning of biological activity and environmental persistence. In materials science, pyridines are utilized in the synthesis of polymers, dyes, and ligands for metal complexes, contributing to the development of materials with tailored optical and electronic properties. researchgate.netnih.gov

The reactivity of the pyridine ring is a key aspect of its utility. While it is less reactive towards electrophilic substitution than benzene (B151609), it readily undergoes nucleophilic substitution, particularly at the 2- and 4-positions. mdpi.comresearchgate.net This distinct reactivity pattern provides a strategic advantage in the design of synthetic routes to complex molecules.

Contextualization of Halogenated Pyridines in Chemical Synthesis

The introduction of a halogen atom onto the pyridine ring dramatically expands its synthetic potential. researchgate.net Halogenated pyridines, especially chloropyridines, are valuable intermediates in a wide range of chemical transformations. Current time information in Bangalore, IN.nih.gov The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a diverse array of functional groups. nih.gov

Furthermore, the carbon-chlorine bond in chloropyridines provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.govresearchgate.net These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The regioselectivity of these coupling reactions is often high, providing a reliable method for the construction of specific isomers.

The synthesis of chloropyridines can be achieved through several methods, including the direct chlorination of pyridine or the treatment of hydroxypyridines with chlorinating agents like phosphoryl chloride. Current time information in Bangalore, IN.nih.gov The ability to selectively introduce chlorine atoms at different positions on the pyridine ring is crucial for its utility in targeted synthesis.

Overview of Diphenylpyridine Derivatives in Academic Investigation

Diphenylpyridine derivatives have garnered increasing attention in academic research due to their interesting photophysical and biological properties. The presence of two phenyl groups on the pyridine core can lead to extended π-conjugation, resulting in compounds with unique fluorescence and electronic characteristics. These properties make them promising candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.

Research has shown that the substitution pattern on the phenyl rings can significantly influence the photophysical properties of diphenylpyridines. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield of these fluorescent molecules.

From a medicinal chemistry perspective, the diphenylpyridine scaffold has been explored for its potential biological activities. While less common than other pyridine derivatives, some studies have investigated their utility as scaffolds for the development of new therapeutic agents. The rigid, three-dimensional structure imparted by the two phenyl groups can lead to specific interactions with biological targets.

Research Landscape for 2-Chloro-4,5-diphenylpyridine and Related Congeners

A comprehensive survey of the scientific literature reveals a notable scarcity of research focused specifically on 2-Chloro-4,5-diphenylpyridine . While its constituent parts—the chloropyridine and diphenylpyridine motifs—are well-established areas of study, this particular isomer remains largely unexplored. There is a lack of published data on its synthesis, characterization, and potential applications.

This research gap can be contrasted with the more extensive investigation of other substituted pyridine isomers. For example, various synthetic methods have been reported for other 2-chloro-substituted pyridines and for different isomers of diphenylpyridines. The reactivity of the chloro-substituent at the 2-position of the pyridine ring is well-documented to be favorable for nucleophilic substitution and cross-coupling reactions. The electronic and steric effects of the two phenyl groups at the 4 and 5 positions would undoubtedly influence this reactivity, yet specific studies on this interplay are absent.

The potential of 2-Chloro-4,5-diphenylpyridine as a synthetic intermediate is therefore largely hypothetical, based on the known reactivity of its structural components. It could conceivably serve as a building block for the synthesis of more complex, polycyclic aromatic systems or as a precursor to novel functional materials and biologically active compounds. The exploration of its synthetic accessibility and reactivity represents a clear and open area for future research in pyridine chemistry. The investigation of its congeners, such as other isomeric chlorodiphenylpyridines or derivatives with different halogen substitutions, would also contribute to a more complete understanding of this subclass of pyridine compounds.

Data Tables

Table 1: Selected Biologically Active Pyridine Derivatives

| Compound Name | Biological Activity |

| Isoniazid | Antitubercular |

| Ciprofloxacin | Antibacterial |

| Clotrimazole | Antifungal |

| Diclofenac | Anti-inflammatory and Analgesic |

| Niacin | Cardiovascular benefits |

This table is for illustrative purposes and is not exhaustive.

Table 2: Common Cross-Coupling Reactions Involving Halogenated Pyridines

| Reaction Name | Catalyst | Reactants | Product |

| Suzuki Coupling | Palladium | Halopyridine, Boronic acid/ester | Aryl- or Alkyl-substituted pyridine |

| Stille Coupling | Palladium | Halopyridine, Organostannane | Aryl- or Alkyl-substituted pyridine |

| Negishi Coupling | Nickel or Palladium | Halopyridine, Organozinc reagent | Aryl- or Alkyl-substituted pyridine |

This table provides a general overview of common cross-coupling reactions.

Structure

3D Structure

Properties

Molecular Formula |

C17H12ClN |

|---|---|

Molecular Weight |

265.7 g/mol |

IUPAC Name |

2-chloro-4,5-diphenylpyridine |

InChI |

InChI=1S/C17H12ClN/c18-17-11-15(13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-12H |

InChI Key |

FEQLANYIXVNUHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 4,5 Diphenylpyridine

Strategic Retrosynthetic Analysis of the 2-Chloro-4,5-diphenylpyridine Core

A logical retrosynthetic analysis of 2-chloro-4,5-diphenylpyridine suggests several viable pathways. The primary disconnection points are the C-C bonds between the pyridine (B92270) core and the phenyl groups, and the C-Cl bond. This leads to two main strategies:

Strategy A: Late-stage Phenylation: This approach involves the initial construction of a di-halogenated 2-chloropyridine (B119429) precursor, followed by sequential or simultaneous cross-coupling reactions to introduce the two phenyl groups. A key intermediate in this strategy could be a 2-chloro-4,5-dihalopyridine, such as 2-chloro-4,5-dibromopyridine. mdpi.com

Strategy B: Early Phenylation: In this alternative, the phenyl groups are incorporated into the acyclic precursors before the pyridine ring is formed. While seemingly straightforward, this can lead to challenges in controlling regioselectivity during the cyclization step.

A variation of the first strategy involves the functionalization of a pre-existing 2-chloropyridine scaffold. For instance, starting with a compound like 2-chloroisonicotinic acid, one could envision a directed ortho-metalation to introduce a functional group at the 5-position, followed by subsequent manipulation and introduction of the second phenyl group. mdpi.com However, the regioselectivity of such functionalizations can be highly dependent on the directing group and reaction conditions. mdpi.com

Precursor Synthesis and Halogenation Reactions

The successful synthesis of 2-chloro-4,5-diphenylpyridine is heavily reliant on the efficient preparation of suitably functionalized pyridine precursors and the regioselective introduction of the chlorine atom.

Pyridine Ring Formation and Functionalization

The construction of the pyridine ring itself can be achieved through various classical and modern cyclization strategies. Traditional methods like the Hantzsch pyridine synthesis offer a route to dihydropyridines, which can then be oxidized to the corresponding pyridines. ijpsonline.com More contemporary, metal-catalyzed cyclization reactions provide powerful and efficient alternatives for constructing substituted pyridine rings. researchgate.net

Once the pyridine core is formed, functionalization is key. For instance, the synthesis of a 3,5-diaryl-2,4,6-trimethylpyridine has been achieved starting from 3,5-dibromo-2,4,6-trimethylpyridine, which is prepared by the bromination of 2,4,6-trimethylpyridine. beilstein-journals.org This highlights a common strategy where a halogenated pyridine serves as a versatile handle for further modifications through cross-coupling reactions.

Regioselective Chlorination Strategies on Pyridine Scaffolds

The introduction of a chlorine atom at a specific position on the pyridine ring is a critical step that requires careful control of regioselectivity. Direct C-H chlorination is an attractive approach, and recent advances have focused on the use of directing groups to achieve site-selectivity. nih.gov These directing groups can coordinate to a metal catalyst, bringing the chlorinating agent into close proximity to the desired C-H bond. nih.gov

For pyridine derivatives, the inherent electronic properties of the ring can influence the position of electrophilic attack. However, to achieve high regioselectivity, particularly in polysubstituted systems, the use of a directing group is often necessary. nih.govpnas.org An alternative to direct chlorination is the use of a Sandmeyer-type reaction on an appropriately positioned amino-pyridine precursor. mdpi.com The conversion of an amino group to a chloro group via diazotization provides a reliable method for regioselective chlorination. mdpi.com Furthermore, the use of pyridine N-oxides can activate the pyridine ring towards electrophilic substitution, often at the 2- and 4-positions, which after chlorination and subsequent deoxygenation can yield the desired 2-chloropyridine derivative. researchgate.net

Introduction of Phenyl Moieties via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura reaction is particularly well-suited for the synthesis of diarylpyridines. libretexts.orgmdpi.com

Suzuki-Miyaura Cross-Coupling for Diarylpyridine Synthesis

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. libretexts.orgnih.gov

In the context of synthesizing 2-chloro-4,5-diphenylpyridine, a key step would involve the coupling of a dihalo-chloropyridine precursor with phenylboronic acid. The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org

Optimization of Catalytic Systems and Ligands

The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful optimization of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Diarylpyridine Synthesis

| Entry | Palladium Source | Ligand | Base | Solvent | Yield of Diarylpyridine (%) |

| 1 | Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | High |

| 2 | Pd(OAc)₂ | X-Phos | K₃PO₄ | Toluene | High |

| 3 | PdCl₂(dppf)·CH₂Cl₂ | - | K₃PO₄ | 1,4-Dioxane | High |

| 4 | Pd₂(dba)₃ | P(Cy)₃ | CsF | - | High (at room temp) |

| 5 | Pd(OAc)₂ | None | K₃PO₄ | Toluene/H₂O | Low |

Data adapted from a study on the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines. beilstein-journals.org

The choice of ligand is particularly crucial as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands, such as S-Phos and X-Phos, have proven to be highly effective in promoting the coupling of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. beilstein-journals.org The "bite angle" of bidentate ligands like dppf can also significantly impact the catalytic activity. beilstein-journals.org The base plays a critical role in the transmetalation step, and inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed. mdpi.combeilstein-journals.org The solvent system, often a mixture of an organic solvent and water, is also a key parameter to optimize. beilstein-journals.org As indicated in Table 1, ligand-free systems have been explored but often result in lower yields. beilstein-journals.org The optimization process aims to maximize the yield of the desired diarylated product while minimizing the formation of byproducts from mono-arylation or hydrodehalogenation. beilstein-journals.org

Solvent and Base Effects on Reaction Efficiency

The efficiency of pyridine ring synthesis is profoundly influenced by the choice of solvent and base. These parameters dictate reaction rates, yields, and sometimes the product distribution by affecting reactant solubility, intermediate stability, and the efficacy of the catalytic system.

In the synthesis of 2,4,6-triphenylpyridine (B1295210) from acetophenone (B1666503) and benzylamine, a study of various acidic catalysts and solvents highlighted the critical role of the reaction medium. rsc.org Xylene was identified as the optimal solvent, providing significantly higher yields compared to more polar solvents like DMF, DMSO, NMP, and MeCN. rsc.org This suggests that for certain pyridine-forming cyclizations, a non-polar, high-boiling solvent is advantageous. The choice of acid catalyst was also paramount, with trifluoromethanesulfonic acid (TfOH) proving superior to other acids like TFA, TsOH, and MsOH. rsc.org

Similarly, in the palladium-catalyzed Suzuki-Miyaura cross-coupling to form 3,5-diaryl-2,4,6-trimethylpyridines, an extensive screening of solvents and bases was conducted. beilstein-journals.org A mixture of toluene, water, and ethanol (B145695) proved to be a highly effective solvent system. beilstein-journals.org The choice of base was also found to be critical, with inorganic bases like potassium carbonate (K₂CO₃) and cesium fluoride (B91410) (CsF) being effective, though their efficacy varied depending on the specific palladium catalyst and ligands used. beilstein-journals.org For instance, while K₃PO₄ was a strong general base, CsF was noted as a milder and sometimes less effective option. beilstein-journals.org The data underscores that the interplay between the solvent, base, and catalyst is complex and requires careful optimization for each specific transformation.

In reactions involving 2,3-dichloro-5,6-dicyanopyrazine, a related heterocyclic starting material, dimethylformamide (DMF) is often employed as the reaction solvent, facilitating the reaction with nucleophiles at moderate temperatures (e.g., 40°C). google.com

Table 1: Effect of Solvents on the Synthesis of 2,4,6-Triphenylpyridine Reaction conditions: 1a (0.5 mmol), 2a (0.5 mmol), TfOH (5 mol%) for 2 h. Data sourced from rsc.org.

Alternative Carbon-Carbon Bond Formation Methods

The construction of the 4,5-diphenyl substitution pattern on the pyridine ring relies on robust carbon-carbon bond formation methods. Beyond classical condensation reactions, modern catalytic cross-coupling reactions are central to achieving this architecture.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a premier method for creating aryl-aryl bonds and is highly applicable for synthesizing diphenylpyridines. The synthesis of 3,5-diaryl-2,4,6-trimethylpyridines from the corresponding 3,5-dibromopyridine (B18299) and various arylboronic acids demonstrates the power of this approach. beilstein-journals.org The reaction is tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents, affording the desired diarylpyridines in moderate to excellent yields (approx. 60-96%). beilstein-journals.org The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂, in combination with a suitable base and solvent system, is crucial for high efficiency. beilstein-journals.org

Other Metal-Catalyzed and Metal-Free Cyclizations: A variety of other cyclization strategies exist for pyridine synthesis. ijpsonline.com For instance, copper-catalyzed cyclization of acetophenone in the presence of ammonium (B1175870) acetate (B1210297) can yield 2,4,6-triphenyl-pyridine. ijpsonline.com Metal-free approaches have also been developed, such as the reaction of o-acetyl ketoximes with α,β-unsaturated aldehydes in the presence of iodine and triethylamine (B128534) to form 2,4-diphenyl pyridine. ijpsonline.com Another notable method is the K₂CO₃-mediated cyclization and rearrangement of γ,δ-alkynyl oximes, which yields substituted pyridinols. ijpsonline.com These diverse methods provide alternative pathways to the core pyridine structure, which can then be further functionalized.

Sequential and Convergent Synthesis Approaches

The assembly of complex molecules like 2-Chloro-4,5-diphenylpyridine can be approached through two primary strategies: sequential and convergent synthesis. google.com

Sequential Synthesis: This strategy involves the step-by-step modification of a pre-existing pyridine or precursor ring. An example of this approach is the synthesis of 2,6-diarylpyridines via a palladium/copper-catalyzed sequential process. researchgate.net This method involves an initial decarboxylative coupling followed by a direct C-H arylation on the pyridine scaffold. researchgate.net Similarly, a starting material like 2-chloropyridine could be functionalized in a stepwise manner, first by introducing a phenyl group at one position via a cross-coupling reaction, followed by the introduction of the second phenyl group and any other substituents in subsequent steps.

Convergent Synthesis: This approach involves the synthesis of separate fragments of the target molecule, which are then combined in the final stages to form the complete structure. A convergent strategy for preparing polysubstituted pyridines has been described involving the intermolecular cycloaddition/cycloreversion of 1,4-oxazinone derivatives with terminal alkynes. acs.org In the context of 2-Chloro-4,5-diphenylpyridine, a convergent synthesis might involve the condensation of a 1,2-dicarbonyl compound (like benzil) with a β-ketoester and an ammonia (B1221849) source in a Hantzsch-type reaction to form the dihydropyridine (B1217469) ring, which is subsequently oxidized to the pyridine. organic-chemistry.orgscispace.com This method assembles the core diphenylpyridine structure from smaller, separate components in a single key step.

Green Chemistry Principles in 2-Chloro-4,5-diphenylpyridine Synthesis

Applying green chemistry principles to the synthesis of specialty chemicals like 2-Chloro-4,5-diphenylpyridine aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Use of Greener Solvents and Catalysts: A key principle is the use of safer solvents. msuniv.ac.in Traditional syntheses often rely on volatile organic compounds. Green alternatives include water, ethanol, or supercritical CO₂. msuniv.ac.in For example, a one-pot, four-component reaction to synthesize substituted pyridines was successfully carried out in ethanol, a much more environmentally benign solvent than chlorinated hydrocarbons or aprotic polar solvents. acs.org Furthermore, the development of reusable catalysts, such as polymer-supported or nanohybrid catalysts, can reduce waste and the need for toxic heavy metals. researchgate.net

Energy-Efficient Reaction Conditions: Microwave irradiation and ultrasound are recognized green techniques that can significantly accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. acs.orgresearchgate.net A microwave-assisted synthesis of pyridine derivatives demonstrated a dramatic reduction in reaction time from 6-9 hours under conventional reflux to just 2-7 minutes, while also improving yields. acs.org This efficiency reduces energy consumption and the potential for side-product formation. acs.org

Atom Economy and One-Pot Reactions: Multicomponent, one-pot reactions are inherently greener as they combine several synthetic steps into a single operation, reducing the need for intermediate purification, minimizing solvent use, and saving time and energy. acs.org The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction that builds the pyridine ring with high atom economy. organic-chemistry.org Designing syntheses that maximize the incorporation of all starting material atoms into the final product is a fundamental goal of green chemistry. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis Based on a one-pot, four-component reaction in ethanol. Data sourced from acs.org.

Chemical Reactivity and Derivatization Studies of 2 Chloro 4,5 Diphenylpyridine

Reactivity of the Chloro Substituent (C-Cl Bond Activation)

The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the nitrogen atom. This activation facilitates a variety of substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of 2-chloropyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. The aromaticity is then restored by the departure of the chloride ion. The rate of these reactions is often enhanced by the electron-deficient nature of the pyridine ring.

Studies on related 2-chloropyridines have shown that they readily react with various nucleophiles, including amines and alkoxides. For instance, 2-chloropyridine (B119429) can be effectively converted to 2-aminopyridine derivatives by reaction with amines, often requiring heat to proceed at a reasonable rate. While specific studies on 2-chloro-4,5-diphenylpyridine are not extensively documented in publicly available literature, the general reactivity pattern of 2-chloropyridines suggests that it would undergo similar transformations.

| Nucleophile | Product | Reaction Conditions |

| Primary/Secondary Amines | 2-Amino-4,5-diphenylpyridine derivatives | Typically requires heating |

| Alkoxides | 2-Alkoxy-4,5-diphenylpyridine derivatives | Generally proceeds under basic conditions |

Note: This table is based on the general reactivity of 2-chloropyridines and serves as a predictive model for the reactivity of 2-chloro-4,5-diphenylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in 2-chloro-4,5-diphenylpyridine can be activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the introduction of a wide range of substituents.

Commonly employed cross-coupling reactions for aryl chlorides include the Suzuki-Miyaura coupling (with boronic acids), the Buchwald-Hartwig amination (with amines), and the Heck reaction (with alkenes). These reactions have revolutionized the synthesis of complex molecules in medicinal chemistry and materials science.

| Reaction Name | Coupling Partner | Product | Typical Catalyst System |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | 2-Aryl/Vinyl-4,5-diphenylpyridines | Pd(0) catalyst, phosphine (B1218219) ligand, base |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | N-Substituted-4,5-diphenylpyridin-2-amines | Pd(0) or Pd(II) catalyst, phosphine ligand, base |

| Heck Reaction | Alkenes | 2-Alkenyl-4,5-diphenylpyridines | Pd(0) catalyst, base |

Note: This table outlines potential applications of common palladium-catalyzed reactions to 2-chloro-4,5-diphenylpyridine based on established methodologies for other aryl chlorides.

Reductive Dechlorination Pathways

The chloro substituent can be removed through reductive dechlorination, a process that replaces the chlorine atom with a hydrogen atom. This transformation is typically achieved through catalytic hydrogenation. In this method, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Catalytic hydrogenation of chloroaromatic compounds is a well-established procedure. The reaction is generally clean and efficient, providing the corresponding dehalogenated arene. For 2-chloro-4,5-diphenylpyridine, this reaction would yield 4,5-diphenylpyridine. The conditions for such reactions, including pressure of hydrogen and choice of catalyst, can often be optimized for high yield.

| Reagents | Product |

| H2, Pd/C | 4,5-Diphenylpyridine |

Note: This represents a predicted outcome based on standard catalytic hydrogenation procedures for chloroarenes.

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, allowing for transformations such as N-oxidation and quaternization.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst. The resulting N-oxide exhibits altered electronic properties and can serve as a precursor for further functionalization. For example, pyridine N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions.

The N-oxidation of 2-chloropyridine itself has been studied, yielding 2-chloropyridine-N-oxide. While the presence of the bulky phenyl groups in 2-chloro-4,5-diphenylpyridine might influence the reaction kinetics, the fundamental transformation is expected to proceed similarly.

| Oxidizing Agent | Product |

| m-CPBA | 2-Chloro-4,5-diphenylpyridine-N-oxide |

| H2O2 / Catalyst | 2-Chloro-4,5-diphenylpyridine-N-oxide |

Note: This table illustrates the expected products from standard N-oxidation reactions applied to 2-chloro-4,5-diphenylpyridine.

Quaternization and Complexation Studies

The nucleophilic nitrogen atom of the pyridine ring can react with alkyl halides to form quaternary pyridinium (B92312) salts. This quaternization reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the ring and increasing its susceptibility to nucleophilic attack.

While specific studies on the quaternization of 2-chloro-4,5-diphenylpyridine are not detailed in the available literature, the general reactivity of pyridines suggests that it would react with electrophiles like methyl iodide to form the corresponding N-methylpyridinium salt. The steric hindrance from the adjacent chloro and phenyl groups might necessitate more forcing reaction conditions.

Furthermore, the nitrogen atom can act as a ligand, coordinating to metal centers to form coordination complexes. The steric bulk of the diphenyl substituents would likely influence the coordination geometry and the stability of the resulting metal complexes.

| Reagent | Product Type |

| Alkyl Halide (e.g., CH3I) | N-Alkyl-2-chloro-4,5-diphenylpyridinium salt |

| Metal Precursor | Metal complex of 2-chloro-4,5-diphenylpyridine |

Note: This table outlines the anticipated products from quaternization and complexation reactions based on the fundamental chemistry of pyridines.

Electrophilic Aromatics Substitution on Phenyl Rings

There is no available scientific literature detailing the electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions) specifically on the phenyl rings of 2-Chloro-4,5-diphenylpyridine. While the principles of electrophilic aromatic substitution are well-established, the directing effects of the substituted pyridine ring on the two phenyl groups in this specific arrangement have not been experimentally determined or reported. Factors such as the electron-withdrawing nature of the pyridine ring and the chloro-substituent, as well as the steric hindrance imposed by the molecular geometry, would theoretically influence the regioselectivity of such reactions. However, without experimental data, any discussion on product distribution and reaction yields would be purely speculative.

Functionalization at Pyridine C-H Bonds (if applicable)

Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the functionalization of heteroaromatic compounds. These reactions allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that are often difficult to access through classical methods. In the context of 2-Chloro-4,5-diphenylpyridine, the C-H bonds at positions 3 and 6 of the pyridine ring are potential sites for such functionalization.

However, a thorough review of the scientific literature reveals no specific studies on the C-H functionalization of 2-Chloro-4,5-diphenylpyridine. Research on related structures, such as 2-phenylpyridine (B120327), has shown that palladium-catalyzed C-H activation can lead to ortho-arylation or alkylation of the phenyl ring, directed by the pyridine nitrogen. It is conceivable that similar methodologies could be applied to 2-Chloro-4,5-diphenylpyridine, potentially leading to functionalization at the C-6 position of the pyridine ring or at the ortho-positions of the phenyl rings. Nevertheless, the electronic effect of the chloro and diphenyl substituents on the reactivity and regioselectivity of C-H activation in this specific molecule has not been investigated.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions and isomerization pathways are fundamental aspects of chemical reactivity, often triggered by thermal, photochemical, or catalytic conditions. For 2-Chloro-4,5-diphenylpyridine, potential rearrangements could involve migration of the phenyl or chloro substituents, or even ring-opening and closing sequences under specific conditions.

Currently, there are no published studies that investigate the rearrangement or isomerization behavior of 2-Chloro-4,5-diphenylpyridine. The stability of the substituted pyridine core suggests that harsh conditions would likely be required to induce such transformations. Any proposed pathways, such as acid-catalyzed migrations or photochemical isomerizations, would be entirely theoretical without experimental validation.

Derivatization to Complex Heterocyclic Systems

The 2-chloro-substituted pyridine motif is a versatile precursor for the synthesis of fused heterocyclic systems. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, enabling the construction of new rings. For instance, reactions with binucleophiles such as hydrazines, amidines, or amino-alcohols can lead to the formation of triazolopyridines, imidazopyridines, or oxazolopyridines, respectively.

While the general reactivity of 2-chloropyridines in the synthesis of fused heterocycles is well-documented, there are no specific examples in the literature that utilize 2-Chloro-4,5-diphenylpyridine as the starting material for such transformations. The steric bulk of the two phenyl groups at the 4 and 5 positions might influence the feasibility and outcome of these cyclization reactions. Without experimental data, it is not possible to provide specific examples, reaction conditions, or yields for the derivatization of 2-Chloro-4,5-diphenylpyridine into more complex heterocyclic structures.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2-Chloro-4,5-diphenylpyridine. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in solution provide unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The pyridine (B92270) ring protons, being in a different electronic environment from the phenyl ring protons, will have characteristic chemical shifts. The protons on the two phenyl rings may exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The pyridine ring itself has two protons at positions 3 and 6. The proton at C6, adjacent to the nitrogen atom, is expected to be the most downfield-shifted pyridine proton, likely appearing as a singlet or a fine-structured doublet. psu.edu The proton at C3 would also appear as a singlet in the aromatic region. The ten protons of the two phenyl groups would likely appear as a complex multiplet, given the potential for restricted rotation and slightly different magnetic environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all 17 carbon atoms in the molecule. The carbon atom bonded to chlorine (C2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The quaternary carbons (C4, C5, and the two carbons of the phenyl rings attached to the pyridine) will be identifiable by their lack of signal in a DEPT-135 experiment. The pyridine carbons generally resonate at lower field compared to benzene (B151609) carbons due to the electron-withdrawing effect of the nitrogen atom. beilstein-journals.orgrsc.org

2D NMR Spectroscopy: To resolve ambiguities and confirm assignments, 2D NMR techniques are employed. uoc.gr

COSY (Correlation Spectroscopy): Would reveal scalar coupling between protons, although for this molecule with many singlet environments, its utility might be in resolving the fine couplings within the phenyl multiplets.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons by their correlations to nearby protons, for instance, correlating the C3-H proton to C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is useful for conformational analysis, such as determining the relative orientation of the two phenyl rings.

Solid-State NMR (SS-NMR): While less common for routine characterization, SS-NMR could provide information about the molecule's structure and dynamics in the solid state, especially if polymorphism is suspected. It can distinguish between crystallographically inequivalent molecules in the unit cell.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-4,5-diphenylpyridine Predicted values are based on data for analogous structures like 2-chloropyridines and diphenylpyridines. psu.edubeilstein-journals.orgrsc.orgchemicalbook.comchemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C2 | - | ~150-155 | Quaternary carbon attached to chlorine. |

| C3 | ~7.5-7.8 (s) | ~120-125 | Protonated pyridine carbon. |

| C4 | - | ~148-152 | Quaternary carbon attached to a phenyl group. |

| C5 | - | ~135-140 | Quaternary carbon attached to a phenyl group. |

| C6 | ~8.5-8.8 (s) | ~150-153 | Protonated pyridine carbon adjacent to nitrogen. |

| Phenyl C (C1') | - | ~137-140 | Quaternary carbons of the phenyl rings. |

| Phenyl H/C (ortho, meta, para) | ~7.2-7.6 (m) | ~127-130 | Complex multiplet for the 10 phenyl protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 2-Chloro-4,5-diphenylpyridine and to gain structural information from its fragmentation patterns. uni-saarland.de

Molecular Ion Peak: The molecular formula of 2-Chloro-4,5-diphenylpyridine is C₁₇H₁₂ClN. guidechem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. A key feature would be the isotopic pattern for the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will show two molecular ion peaks: one for [C₁₇H₁₂³⁵ClN]⁺˙ and another, two mass units higher (M+2), for [C₁₇H₁₂³⁷ClN]⁺˙, with a characteristic intensity ratio of approximately 3:1. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to several decimal places), which allows for the unambiguous determination of the elemental formula. bioanalysis-zone.com This technique can easily distinguish the target compound from other molecules that might have the same nominal mass. For C₁₇H₁₂³⁵ClN, the calculated exact mass is 265.0658, and for C₁₇H₁₂³⁷ClN, it is 267.0629. guidechem.com

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of a chlorine radical (•Cl): Leading to a peak at m/z [M-35]⁺ and [M-37]⁺.

Loss of HCl: Resulting in a peak at m/z [M-36]⁺.

Cleavage of phenyl groups: Peaks corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 and the biphenyl (B1667301) fragment are possible. psu.edu

Ring fragmentation: The pyridine ring can undergo complex fragmentation, leading to smaller charged species.

Table 2: Expected Mass Spectrometry Data for 2-Chloro-4,5-diphenylpyridine

| m/z Value | Identity | Notes |

|---|---|---|

| 265/267 | [M]⁺˙ | Molecular ion peak showing the characteristic 3:1 isotope pattern for chlorine. docbrown.info |

| 230 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 229 | [M-HCl]⁺ | Loss of hydrogen chloride. |

| 152 | [C₁₂H₈]⁺˙ | Possible biphenyl radical cation fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. psu.edu |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These spectra provide a "fingerprint" for 2-Chloro-4,5-diphenylpyridine, allowing for the identification of its key functional groups.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different bonds present.

Aromatic C-H Stretch: A group of bands typically appears above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. libretexts.org

C=C and C=N Ring Stretching: Strong to medium intensity bands are expected in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and phenyl rings. libretexts.org

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the region of 800-600 cm⁻¹, though its intensity can be variable.

C-H Bending: Out-of-plane (oop) C-H bending vibrations appear in the 900-675 cm⁻¹ region and are often characteristic of the substitution pattern on the aromatic rings. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be useful for observing the symmetric breathing modes of the phenyl and pyridine rings. The C=C and C-C stretching vibrations of the aromatic systems would give strong Raman signals. The C-Cl bond, being more polar, would likely show a weaker Raman signal compared to its IR absorption. The combination of IR and Raman data provides a more complete picture of the vibrational modes. researchgate.netnih.gov

Table 3: Characteristic IR and Raman Frequencies for 2-Chloro-4,5-diphenylpyridine Frequencies are based on typical values for substituted pyridines and aromatic compounds. libretexts.orgdocbrown.inforesearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Stretching of C-H bonds on phenyl and pyridine rings. |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | IR, Raman | In-ring vibrations of the aromatic systems. Often multiple strong bands are observed. |

| C-H Out-of-Plane Bend | 900 - 675 | IR | Can be diagnostic of the substitution pattern. |

| C-Cl Stretch | 800 - 600 | IR | Vibration of the carbon-chlorine bond. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this molecule, key structural questions that X-ray crystallography could answer include:

Conformation: Determining the torsion angles between the pyridine ring and the two phenyl rings. Steric hindrance may cause the phenyl rings to be twisted out of the plane of the pyridine ring.

Bond Parameters: Providing exact measurements of the C-Cl bond length, as well as the bond lengths and angles within the pyridine and phenyl rings, which can give insight into the electronic effects of the substituents.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. For an aromatic system like this, π-π stacking interactions between the phenyl and/or pyridine rings of adjacent molecules are highly likely and would be clearly characterized. acs.org Hydrogen bonding is not expected to be a dominant interaction for this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edulibretexts.org The spectrum provides information about the conjugated π-electron system of the molecule.

For 2-Chloro-4,5-diphenylpyridine, the spectrum is expected to be dominated by π → π* transitions originating from the conjugated system formed by the pyridine and two phenyl rings. The spectrum of 2-chloropyridine (B119429) itself shows absorption maxima around 260 nm. researchgate.netresearchgate.net The extended conjugation provided by the two phenyl groups in 2-Chloro-4,5-diphenylpyridine would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the molar absorptivity. The spectrum would likely show one or more strong absorption bands in the 250-350 nm range. The exact position and intensity of these bands can be sensitive to the solvent used.

Table 4: Predicted UV-Vis Absorption Data for 2-Chloro-4,5-diphenylpyridine

| Transition Type | Predicted λmax (nm) | Notes |

|---|---|---|

| π → π | ~250 - 350 | Strong absorption due to the extended conjugated system of the diphenylpyridine core. researchgate.netresearchgate.net |

| n → π | > 300 | A weaker, often submerged, transition involving the non-bonding electrons on the nitrogen atom. |

Advanced Spectroscopic Methods (e.g., Circular Dichroism, EPR for radical intermediates)

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to study chiral molecules. 2-Chloro-4,5-diphenylpyridine is an achiral molecule and therefore would not show a CD spectrum. This technique would only become relevant if a chiral center was introduced into the molecule or if it exhibited atropisomerism (chirality due to hindered rotation), which is not expected for this specific substitution pattern.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR, Electron Spin Resonance) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. researchgate.net While 2-Chloro-4,5-diphenylpyridine itself is not a radical and is EPR-silent, this technique is invaluable for studying its potential radical intermediates. For instance, if the compound were to undergo a one-electron reduction, it would form a radical anion, [2-Chloro-4,5-diphenylpyridine]⁻˙. EPR spectroscopy could be used to detect and characterize this radical intermediate. researchgate.netscielo.org.mx The resulting spectrum would show hyperfine splitting from the interaction of the unpaired electron with magnetic nuclei like ¹⁴N, ¹H, and ³⁵/³⁷Cl, providing detailed information about the electronic structure and spin density distribution in the radical. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool in computational chemistry for calculating a molecule's geometric and electronic properties. For 2-Chloro-4,5-diphenylpyridine, DFT calculations would form the foundation for understanding its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbitals

The electronic structure dictates the chemical behavior of a molecule. DFT calculations would elucidate the arrangement of electrons in molecular orbitals (MOs). Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

For 2-Chloro-4,5-diphenylpyridine, the HOMO would likely be distributed over the electron-rich diphenyl-substituted pyridine (B92270) ring system, while the LUMO might be centered on the pyridine ring, influenced by the electron-withdrawing chloro-substituent. A detailed analysis would reveal how the phenyl rings and the chlorine atom modulate the electron density and orbital energies of the pyridine core.

Energetics of Reaction Pathways and Transition States

DFT is a powerful method for mapping the potential energy surface of a chemical reaction, allowing for the calculation of energies of reactants, products, and high-energy transition states. This provides critical information about reaction feasibility and mechanisms.

For 2-Chloro-4,5-diphenylpyridine, a key reaction of interest would be nucleophilic aromatic substitution at the C2 position, displacing the chloride. wikipedia.org DFT calculations could model the attack of a nucleophile, locate the transition state structure, and calculate the activation energy barrier for the reaction. This would help in predicting the reaction rate and understanding how the phenyl substituents at positions 4 and 5 influence the reactivity of the C-Cl bond.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies and intensities of a molecule's fundamental vibrational modes.

A vibrational analysis of 2-Chloro-4,5-diphenylpyridine would yield a set of predicted frequencies corresponding to specific motions, such as C-H stretches of the phenyl rings, C-N stretching of the pyridine ring, and the characteristic C-Cl stretch. Comparing the computed spectrum with an experimental one would serve as a rigorous confirmation of the molecule's synthesized structure.

A literature search did not yield specific DFT studies on 2-Chloro-4,5-diphenylpyridine. Therefore, a data table of its calculated electronic or vibrational properties cannot be provided at this time.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, crystal packing, and biological interactions of molecules. mdpi.com The NCI and RDG methods are computational tools used to visualize and characterize weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion based on the electron density and its gradient. acs.org

For 2-Chloro-4,5-diphenylpyridine, an NCI/RDG analysis would reveal intramolecular interactions, such as potential C-H···π interactions between the hydrogen atoms of one phenyl ring and the π-system of the other. It would also highlight steric clashes that influence the preferred rotational angle (dihedral angle) of the phenyl groups. In a condensed phase or a molecular complex, this analysis could visualize intermolecular π-stacking between the aromatic rings or halogen bonding involving the chlorine atom. mdpi.comacs.org

As no specific computational studies for 2-Chloro-4,5-diphenylpyridine were found, visual or quantitative data from NCI/RDG analysis is not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. dtic.mil It is an invaluable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red colors indicate negative potential (electron-rich), while blue colors indicate positive potential (electron-poor). researchgate.net

An MEP map of 2-Chloro-4,5-diphenylpyridine would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons and making it a site for protonation or coordination to Lewis acids. researchgate.netnih.gov The chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a σ-hole, making it a potential halogen bond donor. rsc.org The surfaces of the phenyl rings would show regions of negative potential above and below the plane of the rings, characteristic of π-systems. acs.org

No specific MEP map for 2-Chloro-4,5-diphenylpyridine is available in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations

For 2-Chloro-4,5-diphenylpyridine, a key conformational feature is the dihedral angles describing the orientation of the two phenyl rings relative to the pyridine core. A computational conformational analysis would calculate the energy as a function of these rotation angles to identify the most stable (lowest energy) conformers. nih.gov Steric hindrance between the ortho-hydrogens of the phenyl groups and adjacent atoms on the pyridine ring would likely lead to a non-planar, twisted conformation being the most stable. libretexts.orgresearchgate.net

Molecular dynamics (MD) simulations would provide further insight by modeling the atomic motions of the molecule over time at a given temperature. An MD simulation could reveal the dynamic range of the phenyl group rotations, the flexibility of the molecule in different solvent environments, and how its shape fluctuates, which is crucial for understanding its interactions with other molecules.

Detailed conformational energy profiles and molecular dynamics trajectories for 2-Chloro-4,5-diphenylpyridine have not been reported in the searched literature.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction (focus on computational methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. mdpi.com This method is instrumental in drug design, providing insights into the binding mechanism and affinity of a potential drug candidate. mdpi.comresearchgate.net

The computational methodology for molecular docking involves several key steps:

Preparation of Structures : The process begins with obtaining the three-dimensional (3D) structures of both the ligand (e.g., a 2-chloro-4,5-diphenylpyridine derivative) and the receptor protein. mdpi.com The ligand's 3D structure is often generated and then optimized to its lowest energy conformation using quantum mechanics calculations. researchgate.net The receptor's structure is typically sourced from crystallographic data in repositories like the Protein Data Bank (PDB). nih.govnih.gov

Docking Simulation : Specialized software, such as Molecular Operating Environment (MOE), ArgusLab, or V Life MDS, is used to perform the docking simulation. researchgate.netnih.govresearchgate.net The algorithm systematically explores various possible conformations of the ligand within the active site of the receptor, which is a defined cavity or binding pocket on the protein surface. mdpi.com This exploration aims to identify the binding mode with the most favorable intermolecular interactions. mdpi.com

Scoring and Analysis : Each potential binding pose is evaluated using a scoring function that estimates the binding free energy of the complex, often expressed in kcal/mol. nih.govnih.gov The pose with the lowest energy score is generally considered the most probable binding mode. nih.gov This final structure is then analyzed to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and key amino acid residues in the receptor's active site. nih.govnih.gov For instance, studies on similar pyridine derivatives have identified crucial interactions with residues like Asp555 and Lys661 in the LSD1 enzyme. nih.gov

Docking studies on related 2-chloro-pyridine and diphenylpyridine derivatives have been performed against various biological targets, demonstrating the utility of this method.

Table 1: Examples of Molecular Docking Studies on Related Pyridine Derivatives

| Derivative Class | Target Protein (PDB ID) | Key Findings |

|---|---|---|

| 2-chloro-pyridine derivatives | Telomerase (3DU6) | A probable binding model was determined, showing strong inhibitory potential. nih.gov |

| Thiazole clubbed pyridine scaffolds | SARS-CoV-2 Main Protease (6LU7) | Binding energies were calculated, with the best pose having an energy of -8.6 kcal/mol. nih.gov |

| 3-hydroxypyridine-4-one derivatives | Tyrosinase (2Y9X) | The binding energy of the most active compound was -7.8 kcal/mol, correlating well with experimental activity. nih.gov |

| Substituted pyridine derivatives | Lysine-specific demethylase 1 (LSD1) | Identified key residues (Asp555, Lys661) and determined that electrostatic interactions are the main driving force for binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (focus on theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical framework that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com The fundamental principle is that variations in the structural properties of molecules are responsible for the differences observed in their activities.

The theoretical framework for developing a QSAR model is as follows:

Data Set Selection : A QSAR study begins with a dataset of compounds, known as a training set, for which the biological activity has been experimentally measured. researchgate.netnih.gov This set should encompass a range of structural diversity and activity levels to build a robust model.

Descriptor Calculation : The structural features of each molecule are converted into numerical values called molecular descriptors. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics.

Model Generation : A mathematical model is created to relate the descriptors (independent variables) to the biological activity (dependent variable). Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.govmdpi.com These methods align the molecules in the training set and calculate steric and electrostatic fields around them to explain activity differences. researchgate.net

Model Validation : The generated model must be rigorously validated to ensure its statistical significance and predictive power. nih.gov This is done using internal validation techniques, such as cross-validation, which yields a q² value. nih.govnih.gov External validation, using a separate "test set" of compounds not included in model generation, is also crucial and provides an r²ext value. nih.gov A high q² and r² value (typically > 0.5) indicates a reliable and predictive model. nih.govnih.gov

The resulting QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds and to provide insights into the structural modifications that could enhance biological activity. nih.govmdpi.com For example, 3D-QSAR models for substituted pyridine derivatives have successfully predicted their potency as LSD1 inhibitors. nih.gov

Table 2: Examples of QSAR Models for Related Pyridine Derivatives

| Derivative Class | QSAR Model Type | Statistical Parameters | Key Findings |

|---|---|---|---|

| Substituted pyridine derivatives | CoMFA/CoMSIA | CoMFA: q²=0.595, r²=0.959; CoMSIA: q²=0.733, r²=0.982 | The models exhibited satisfactory internal and external predictive capacity for LSD1 inhibition. nih.gov |

| Pyridine-substituted pyrimidines | CoMSIA | q²=0.599, r²=0.984, r²ext=0.728 | The model showed good predictive ability for Mer kinase inhibitors. nih.gov |

| Pyrimido-isoquinolin-quinones | CoMFA/CoMSIA | r²=0.938 (CoMFA), r²=0.895 (CoMSIA) | The models explained antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. mdpi.com |

Potential Academic Applications and Interdisciplinary Research Opportunities

Role as a Key Building Block in Organic Synthesis

The structure of 2-Chloro-4,5-diphenylpyridine makes it a valuable intermediate in organic synthesis. The chlorine atom at the 2-position of the pyridine (B92270) ring is particularly significant, as it is activated towards nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, making the compound a versatile building block for more complex molecular architectures.

The reactivity of chloro-substituted pyridines is well-documented. For instance, the chlorine atom can be displaced by various nucleophiles, a reaction that is often facilitated by transition metal catalysts. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. uwindsor.camdpi.com These reactions could be applied to 2-Chloro-4,5-diphenylpyridine to attach aryl, vinyl, or alkynyl groups, further extending the conjugated system or introducing new functionalities. The general methodology for such transformations involves the direct condensative union of N-vinyl or N-aryl amides with nucleophiles, often activated by reagents like trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) itself. orgsyn.org

Furthermore, the synthesis of various pyridine derivatives often starts from simpler, functionalized pyridines. google.com For example, compounds like 2-chloro-5-methylpyridine (B98176) serve as starting materials that are subsequently modified. epo.org Similarly, 2-Chloro-4,5-diphenylpyridine can be seen as a pre-functionalized scaffold, where the diphenyl groups already confer specific steric and electronic properties, guiding subsequent synthetic transformations. The synthesis of complex molecules like 2-phenylpyrimidine (B3000279) derivatives for antifungal agents often involves building upon such pre-formed heterocyclic cores. google.com The inherent reactivity of the chloro-substituent, combined with the stability of the diphenylpyridine core, positions this molecule as a key starting point for constructing diverse and complex chemical entities.

Development of Novel Ligands for Catalysis (e.g., Transition Metal Catalysis)

The development of efficient and selective catalysts is a cornerstone of modern chemistry, with applications ranging from pharmaceutical synthesis to industrial processes. The design of the organic ligand that coordinates to the metal center is crucial for controlling the catalyst's activity and selectivity. Pyridine-containing molecules are a major class of ligands due to the coordinating ability of the nitrogen atom.

2-Chloro-4,5-diphenylpyridine is a promising precursor for the synthesis of novel ligands for transition metal catalysis. The pyridine nitrogen can act as a coordination site, while the rest of the molecule provides a specific steric and electronic environment. By modifying the 2-position through substitution of the chlorine atom, bidentate or polydentate ligands can be created. For example, reaction with a phosphine-containing nucleophile could yield a P,N-type ligand, which are known to be highly effective in various catalytic processes. mdpi.com

The field of catalysis has seen significant advancements with the use of palladium-N-heterocyclic carbene (NHC) complexes, particularly palladium-pyridine enhanced pre-catalyst preparation stabilization initiation (Pd-PEPPSI) complexes, which are effective in cross-coupling reactions. nih.gov Ligands derived from 2-Chloro-4,5-diphenylpyridine could be designed to form highly active and stable palladium catalysts for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govnih.gov The bulky diphenyl groups on the pyridine backbone can influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic transformations. The synthesis of such catalysts often relies on the modular construction of ligands, starting from functionalized heterocyclic precursors. mdpi.com

Precursors for Advanced Materials Research

The search for new materials with tailored properties is a driving force in materials science. Organic molecules with specific electronic and structural features are essential components in the creation of advanced materials.

Specialty Polymers and Coatings

While direct applications of 2-Chloro-4,5-diphenylpyridine in polymers are not extensively documented, its derivatives hold potential. For instance, 2-Chloro-4-(4-vinylphenyl)pyrimidine, a structurally related compound, is available as a monomer for polymerization, suggesting that a vinyl-functionalized derivative of 2-Chloro-4,5-diphenylpyridine could be synthesized and incorporated into polymers. mdpi.com Such polymers would feature bulky, aromatic pyridine units, which could enhance thermal stability and modify the refractive index of the material. In a related context, dispersion pigments have been synthesized from chloro-aniline derivatives for use in fiberglass-reinforced polyesters, indicating a potential application space for highly conjugated, stable molecules derived from this scaffold.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Materials with interesting photophysical properties are at the heart of optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The design of new OLED materials often focuses on creating molecules with tunable HOMO and LUMO energy levels. google.com Diphenylpyridine derivatives have been studied as fluorescent sensors, demonstrating that this core structure can exhibit useful spectroscopic properties. ftagrochem.com

The introduction of functional groups with varying electron-donating or -withdrawing properties can significantly affect the optoelectronic characteristics of a molecule. mdpi.com By synthetically modifying 2-Chloro-4,5-diphenylpyridine, for example through cross-coupling reactions, it is possible to tune its emission and absorption properties. The extended π-conjugated system provided by the diphenyl groups is a good starting point for creating chromophores that absorb and emit light in the visible spectrum, a key requirement for OLEDs.

Coordination Polymers and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. google.com They have garnered immense interest for applications in gas storage, separation, and catalysis. The properties of a MOF are determined by the geometry of the metal center and the organic linker.

Pyridine-based ligands are widely used in the synthesis of MOFs. nih.govresearchgate.netjubilantingrevia.com 2-Chloro-4,5-diphenylpyridine can serve as a precursor to ditopic or polytopic ligands suitable for MOF construction. For example, substitution of the chlorine atom with a carboxylate- or another pyridine-containing group would create a rigid, angular linker. The bulky diphenyl groups would play a crucial role in defining the pore size and shape of the resulting framework. The synthesis of new MOFs often involves the self-assembly of metal salts with such custom-designed organic linkers under hydrothermal or solvothermal conditions. The ability to create complex, three-dimensional structures from such building blocks makes derivatives of 2-Chloro-4,5-diphenylpyridine attractive targets for the design of new functional porous materials. mdpi.com

Scaffold for Agrochemical Research and Development

Pyridine derivatives are a cornerstone of the agrochemical industry, forming the basis for many highly effective and selective herbicides, fungicides, and insecticides. jubilantingrevia.com These compounds often feature a chlorinated pyridine core, which is crucial for their biological activity.

2-Chloro-4,5-diphenylpyridine presents itself as a valuable scaffold for the discovery of new agrochemicals. The general class of 2-chloropyridine derivatives is used as key intermediates in the synthesis of a variety of pesticides. epo.org For example, 2,3-difluoro-5-chloropyridine is an important intermediate for synthesizing certain herbicides. google.com The synthesis of various 2-chloropyridine derivatives is a subject of ongoing research for their utility as starting materials for herbicides and fungicides.

The biological activity of pyridine-based agrochemicals can be fine-tuned by altering the substituents on the pyridine ring. The diphenyl groups in 2-Chloro-4,5-diphenylpyridine would confer a high degree of lipophilicity, which could enhance uptake and transport within a target organism. By using the chlorine atom as a synthetic handle, a variety of other functional groups can be introduced to interact with specific biological targets. For instance, the synthesis of 2-phenylpyridine (B120327) derivatives has yielded compounds with insecticidal activity. mdpi.com Similarly, related 2-chloropyridine derivatives are known precursors to plant growth regulators. researchgate.net The structural framework of 2-Chloro-4,5-diphenylpyridine thus offers a promising starting point for developing new active ingredients for crop protection.

Design of Probes for Chemical Biology Research (e.g., fluorescent probes, affinity tags)

The 2-chloro-4,5-diphenylpyridine core, while not extensively documented as a fluorophore itself, possesses key attributes that make it a promising platform for the design of sophisticated chemical probes for biological research. The design of such probes often hinges on the ability to selectively introduce reporter groups (like fluorophores) and reactive moieties for target binding.

The reactivity of the chlorine atom at the C2 position is a critical feature. Nucleophilic aromatic substitution (SNAr) reactions are a common strategy in probe design, allowing for the covalent attachment of fluorescent dyes, affinity tags (like biotin), or other reporter molecules. nih.govacs.org The rate of these substitution reactions can be influenced by the electronic nature of the substituents on the pyridine ring. nih.gov In the case of 2-chloro-4,5-diphenylpyridine, the electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 and C4 positions. wikipedia.org

Furthermore, the phenyl groups at the C4 and C5 positions can be functionalized to modulate the photophysical properties of a potential probe or to introduce additional points of interaction with biological targets. For instance, the synthesis of multi-substituted pyridines often involves the strategic functionalization of a pre-existing pyridine core. nih.gov

Potential Design Strategies for Probes based on 2-Chloro-4,5-diphenylpyridine:

Fluorescent Probes: A common approach involves attaching a known fluorophore to the 2-chloro-4,5-diphenylpyridine scaffold via an SNAr reaction at the C2 position. The diphenylpyridine moiety could serve as a recognition element for a specific biological target. Alternatively, modifications to the phenyl rings, such as the introduction of donor-acceptor groups, could potentially induce fluorescence in the entire molecular system.

Affinity Tags: The reactive chlorine atom provides a convenient handle for the introduction of affinity tags. For example, reaction with an amino-functionalized biotin (B1667282) derivative could yield a biotinylated probe for use in affinity purification or protein profiling experiments.

Photoaffinity Labels: The introduction of a photolabile group, such as an azide (B81097) or a diazirine, onto the diphenylpyridine scaffold could generate photoaffinity probes. Upon photoactivation, these probes can form covalent bonds with their target biomolecules, enabling target identification and mapping of binding sites.

While specific examples utilizing 2-chloro-4,5-diphenylpyridine are not yet prevalent in the literature, the foundational chemistry of 2-chloropyridines provides a strong rationale for its potential in this area. nih.govacs.org

Exploration of Structure-Activity Relationships (SAR) in a Broad Chemical Context

The systematic exploration of structure-activity relationships (SAR) is fundamental to understanding how a molecule's chemical structure influences its properties and reactivity. For 2-chloro-4,5-diphenylpyridine, SAR studies can provide valuable insights into its chemical behavior, which can then be leveraged for various applications, including materials science and medicinal chemistry.

A key aspect of SAR for this compound revolves around the reactivity of the 2-chloro substituent and the influence of the 4,5-diphenyl groups. The regioselective functionalization of 2-chloropyridines has been a subject of study, demonstrating that the positions ortho to the nitrogen are activated for certain reactions. mdpi.com For instance, directed ortho-metalation can be used to introduce substituents at specific positions, allowing for a systematic variation of the molecule's structure. rsc.org

Table of Potential Modifications and Their Expected Impact on Chemical Properties:

| Position of Modification | Type of Substituent | Potential Impact on Chemical Properties |

| C2 | Replacement of Chlorine with other halogens (F, Br, I) | Modulation of reactivity in cross-coupling and nucleophilic substitution reactions. |

| C2 | Nucleophilic substitution with O, N, or S-based nucleophiles | Introduction of diverse functional groups, altering polarity, solubility, and hydrogen bonding capabilities. wikipedia.org |

| C4 or C5 Phenyl Rings | Electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density on the pyridine ring, potentially affecting its basicity and reactivity. |

| C4 or C5 Phenyl Rings | Electron-withdrawing groups (e.g., -NO₂, -CN) | Decreased electron density on the pyridine ring, enhancing its electrophilicity. |

Computational studies on related 2-chloropyridine derivatives have provided insights into their electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for predicting reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability. Extrapolating from such studies, modifications to the phenyl rings of 2-chloro-4,5-diphenylpyridine would be expected to significantly alter its electronic properties and, consequently, its reactivity profile.

The development of synthetic routes to create a library of derivatives of 2-chloro-4,5-diphenylpyridine is essential for comprehensive SAR studies. Such a library would enable the systematic investigation of how different functional groups at various positions on the scaffold influence its fundamental chemical properties, paving the way for its application in diverse scientific fields.

Future Research Directions and Emerging Trends

Exploring Novel Synthetic Pathways for Enhanced Atom Economy and Sustainability

The development of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. researchgate.netacs.org For 2-Chloro-4,5-diphenylpyridine, future research will likely focus on moving beyond traditional multi-step syntheses, which can be lengthy and generate significant waste. oist.jp

A promising avenue lies in the development of one-pot reactions and transition-metal-catalyzed cyclization and cross-coupling procedures. researchgate.netoist.jp These approaches offer the potential for high atom economy by minimizing the number of synthetic steps and purification procedures. oist.jprsc.org For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are an efficient and atom-economic method for constructing the pyridine (B92270) core. rsc.orgbohrium.com Research into adapting such methods for the specific synthesis of 2-chloro-4,5-diphenylpyridine, possibly from readily available precursors, could significantly enhance its accessibility.

Furthermore, the principles of green chemistry are expected to play a more prominent role. This includes the use of greener solvents, catalysts, and energy sources like microwave irradiation to reduce reaction times and energy consumption. researchgate.netacs.orgnih.gov The ultimate goal is to develop synthetic protocols that are not only high-yielding but also sustainable and cost-effective. researchgate.net

Investigation of Photo-Physical Properties and Photochemistry

The photophysical properties of substituted pyridines are of great interest for applications in organic electronics, sensors, and bioimaging. acs.orgmdpi.comnih.gov While the basic photophysical characteristics of some pyridine derivatives have been explored, a detailed investigation into 2-Chloro-4,5-diphenylpyridine is a key area for future research.

Studies will likely focus on characterizing its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. nih.gov The influence of the chloro and diphenyl substituents on these properties will be of particular importance, as these can significantly alter the electronic structure and photophysical behavior of the pyridine core. mdpi.comnih.gov For example, the introduction of different substituents can lead to phenomena like aggregation-induced emission (AIE), which is highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.commdpi.com

Moreover, the photochemistry of 2-Chloro-4,5-diphenylpyridine warrants exploration. Visible light-induced reactions are becoming increasingly important in organic synthesis due to their mild conditions and high selectivity. mdpi.com Investigating the potential of 2-Chloro-4,5-diphenylpyridine to participate in photo-induced cycloadditions or functionalization reactions could open up new synthetic avenues. researchgate.net

High-Throughput Screening for New Reactivity Patterns